
Mca-DEVDAP-K(Dnp)-OH
Vue d'ensemble
Description
Mca-DEVDAP-K(Dnp)-OH est un substrat peptidique synthétique principalement utilisé dans la recherche biochimique. Il est conçu pour être un substrat fluorogène pour la caspase-3, une enzyme qui joue un rôle crucial dans le processus d'apoptose (mort cellulaire programmée). Le composé est constitué d'une séquence d'acides aminés avec un groupe 7-méthoxycoumarine-4-yl (Mca) à une extrémité et un groupe 2,4-dinitrophényl (Dnp) à l'autre extrémité, ce qui permet la détection de l'activité enzymatique par des mesures de fluorescence .
Applications De Recherche Scientifique
Mca-DEVDAP-K(Dnp)-OH is widely used in scientific research to study apoptosis and the activity of caspase-3. Its applications include:
Mécanisme D'action
Target of Action
Mca-DEVDAP-K(Dnp)-OH, also known as 7-Methoxycoumarin-4-acetyl-Asp-Glu-Val-Asp-Ala-Pro-(2,4-dinitrophenyl)Lys or CPP32 Fluorogenic Substrate III, primarily targets caspase 3 and caspase 6 . These are members of the caspase family, a group of cysteine proteases that play essential roles in apoptosis (programmed cell death), necrosis, and inflammation .
Mode of Action
The compound acts as a fluorogenic substrate for caspase 3 and caspase 6 . Upon cleavage by these caspases, it releases fluorescence which can be measured at an excitation wavelength of 325 nm and an emission wavelength of 392 nm . This fluorescence serves as an indicator of caspase activity, and thus, the level of apoptosis occurring within the cell .
Biochemical Pathways
The activation of caspase 3 and caspase 6 is a critical step in the execution-phase of apoptosis . These caspases are part of a cascade that is triggered by various apoptotic stimuli. The activation of these caspases can lead to the cleavage of cellular substrates such as poly (ADP-ribose) polymerase (PARP), lamin, actin, p27, and inhibitor of caspase-activated DNase . This results in the morphological changes associated with apoptosis, including DNA fragmentation .
Result of Action
The cleavage of this compound by caspase 3 and caspase 6 results in the release of fluorescence . This provides a quantifiable measure of caspase activity and, by extension, the level of apoptosis within the cell . Therefore, the primary result of the compound’s action is the generation of a fluorescent signal that corresponds to the degree of apoptosis.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and the presence of other biomolecules can affect the efficiency of its cleavage by caspases . Moreover, the compound’s fluorescence might be affected by the local environment, such as the presence of quenching or enhancing agents. Therefore, these factors need to be carefully controlled during the experimental setup to ensure accurate measurement of caspase activity.
Analyse Biochimique
Cellular Effects
Mca-DEVDAP-K(Dnp)-OH has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves complex interactions at the molecular level . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du Mca-DEVDAP-K(Dnp)-OH implique la synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. Le processus commence par la fixation du premier acide aminé à une résine solide, suivie de l'ajout séquentiel d'acides aminés protégés. Chaque acide aminé est couplé à la chaîne peptidique croissante en utilisant des réactifs tels que le N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt). Une fois la chaîne peptidique entièrement assemblée, les groupes protecteurs sont éliminés et le peptide est clivé de la résine .
Méthodes de production industrielle
Bien que les méthodes spécifiques de production industrielle du this compound ne soient pas largement documentées, les principes généraux de la synthèse peptidique à grande échelle s'appliquent. Il s'agit notamment de l'utilisation de synthétiseurs peptidiques automatisés, de la chromatographie liquide haute performance (HPLC) pour la purification et de la lyophilisation pour le séchage du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le Mca-DEVDAP-K(Dnp)-OH subit principalement des réactions de clivage enzymatique. La caspase-3 reconnaît la séquence DEVD au sein du peptide et la clive, ce qui entraîne la séparation des groupes Mca et Dnp. Ce clivage conduit à une augmentation de la fluorescence, qui peut être mesurée pour déterminer l'activité de la caspase-3 .
Réactifs et conditions courants
Le clivage enzymatique du this compound se produit généralement dans des conditions physiologiques, avec un pH d'environ 7,4 et une température de 37°C. Les réactifs courants utilisés dans ces réactions comprennent des solutions tampon telles que le tampon phosphate salin (PBS) et des agents réducteurs comme le dithiothréitol (DTT) pour maintenir l'activité enzymatique .
Produits principaux
Les produits principaux du clivage enzymatique du this compound sont les groupes Mca et Dnp séparés, ainsi que les fragments peptidiques restants. L'augmentation de la fluorescence due à la libération du groupe Mca est l'indicateur principal de la progression de la réaction .
Applications de la recherche scientifique
Le this compound est largement utilisé dans la recherche scientifique pour étudier l'apoptose et l'activité de la caspase-3. Ses applications comprennent:
Biologie cellulaire: Employé dans des tests pour surveiller l'apoptose dans des cellules cultivées et des échantillons de tissus.
Industrie: Appliqué dans le développement de kits de diagnostic pour détecter les biomarqueurs liés à l'apoptose.
Mécanisme d'action
Le this compound fonctionne comme un substrat fluorogène pour la caspase-3. L'enzyme reconnaît et se lie à la séquence DEVD au sein du peptide, le clivant au niveau du résidu d'acide aspartique. Ce clivage sépare les groupes Mca et Dnp, ce qui entraîne une augmentation de la fluorescence. L'intensité de la fluorescence est directement proportionnelle à l'activité enzymatique de la caspase-3, permettant aux chercheurs de quantifier l'activité de l'enzyme dans différents échantillons .
Comparaison Avec Des Composés Similaires
Le Mca-DEVDAP-K(Dnp)-OH est unique en raison de sa séquence spécifique et de la présence des groupes Mca et Dnp, qui permettent une détection sensible de l'activité de la caspase-3 basée sur la fluorescence. Des composés similaires comprennent:
Mca-YVADAP-K(Dnp)-OH: Un substrat pour la caspase-1, avec une séquence de reconnaissance différente (YVAD) mais des propriétés fluorogènes similaires.
Ac-DEVD-CHO: Un inhibiteur de la caspase-3 à base d'aldéhyde, qui se lie au site actif de l'enzyme et empêche le clivage du substrat.
Ces composés partagent la caractéristique commune d'être utilisés pour étudier l'activité de la caspase, mais diffèrent dans leurs applications spécifiques et leurs enzymes cibles.
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H62N10O22/c1-24(2)43(57-44(69)31(14-15-39(62)63)54-46(71)33(22-40(64)65)53-38(61)18-26-19-42(68)82-37-21-28(81-4)11-12-29(26)37)48(73)56-34(23-41(66)67)45(70)52-25(3)49(74)58-17-7-9-35(58)47(72)55-32(50(75)76)8-5-6-16-51-30-13-10-27(59(77)78)20-36(30)60(79)80/h10-13,19-21,24-25,31-35,43,51H,5-9,14-18,22-23H2,1-4H3,(H,52,70)(H,53,61)(H,54,71)(H,55,72)(H,56,73)(H,57,69)(H,62,63)(H,64,65)(H,66,67)(H,75,76)/t25-,31-,32-,33-,34-,35-,43-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUVSUDOGAVRQX-AEAFXXELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H62N10O22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745558 | |
| Record name | N-[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-L-alpha-aspartyl-L-alanyl-L-prolyl-N~6~-(2,4-dinitrophenyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1155.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189696-20-6 | |
| Record name | N-[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-L-alpha-aspartyl-L-alanyl-L-prolyl-N~6~-(2,4-dinitrophenyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


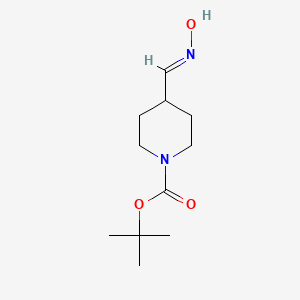

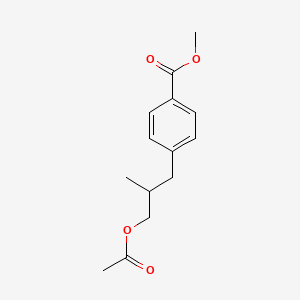
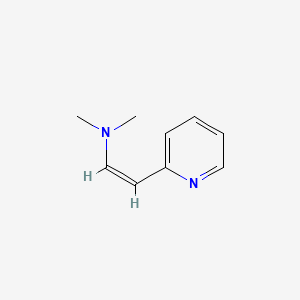

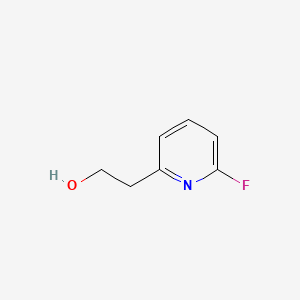
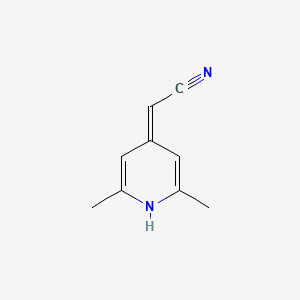
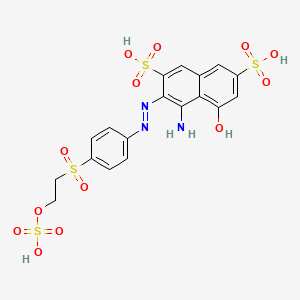
![3-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one](/img/structure/B575211.png)
![2-Hydroxyethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B575214.png)
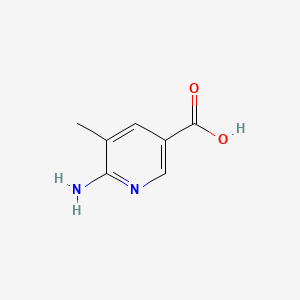

![4-Ethoxy-N,N-dimethylpyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B575218.png)
